molecular formula C16H17N3O3S B10921242 Methyl 3-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 3-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10921242
M. Wt: 331.4 g/mol
InChI Key: IJVJZKVRQGSFJB-UHFFFAOYSA-N
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Description

Methyl 3-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with an acetamido-linked 4,6-dimethylpyrimidin-2-ylsulfanyl moiety. Its structure combines a methyl benzoate group, a thioether bridge, and a substituted pyrimidine ring, which may confer unique physicochemical and biological properties. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the literature .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C16H17N3O3S/c1-10-7-11(2)18-16(17-10)23-9-14(20)19-13-6-4-5-12(8-13)15(21)22-3/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

IJVJZKVRQGSFJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple stepsThe final step involves the acylation of the pyrimidine derivative with methyl 3-aminobenzoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

METHYL 3-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 3-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate (Compound 27)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the 4,6-dimethylpyrimidin-2-ylsulfanyl group and a benzoate ester.
  • Key Variations :
    • Ester Group : The target compound has a methyl ester , whereas Compound 27 features an ethyl ester , which may influence solubility and metabolic stability.
    • Substituent : Compound 27 incorporates a thiazole ring linked via a methylene group, absent in the target compound. Thiazoles are electron-rich heterocycles that enhance rigidity and may modulate electronic interactions with biological targets.

Hypothetical Physicochemical Properties :

Property Methyl 3-({[...]}amino)benzoate Compound 27
Molecular Weight* ~365.4 g/mol ~465.5 g/mol
Ester Group Methyl Ethyl
Key Heterocycles Pyrimidine Pyrimidine + Thiazole
Predicted LogP** ~2.1 ~2.8
Potential Bioactivity Enzyme inhibition (speculative) Antibacterial (inferred from thiazole)

Calculated based on molecular formulas.
*
Estimated using fragment-based methods.

Tomopenem (CAS-222400-20-6)

However, its β-lactam antibiotic structure and macrocyclic framework contrast sharply with the target compound’s simplicity. Tomopenem’s biological activity highlights the importance of sulfur-containing linkages in drug design, though its structural complexity precludes direct comparison .

Methodological Considerations in Structural Analysis

Crystallographic Refinement (SHELXL)

The target compound’s crystal structure (if resolved) could be refined using SHELXL , a program widely employed for small-molecule crystallography. SHELXL’s robust handling of disorder and hydrogen bonding would aid in elucidating conformational details .

Molecular Docking (AutoDock4)

Comparative binding studies between the target compound and analogs like Compound 27 could utilize AutoDock4 , which permits flexible receptor modeling. For instance, docking into Sirt2/HDAC6 (implied by ’s focus on dual inhibitors) might reveal differences in affinity due to the thiazole ring .

Biological Activity

Methyl 3-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, also known as a pyrimidine-based compound, is notable for its potential biological activities, particularly in inhibiting specific enzymes. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O5SC_{18}H_{21}N_{3}O_{5}S with a molecular weight of approximately 389.4 g/mol. The compound features a methyl ester group, a pyrimidine moiety, and a sulfanyl group, which contribute to its unique biological properties.

The primary biological activity of this compound is linked to its ability to inhibit acetolactate synthase (ALS) , an enzyme crucial for the biosynthesis of branched-chain amino acids. By binding to the active site of ALS, this compound prevents substrate access and inhibits enzyme function. This mechanism suggests its potential as a selective herbicide targeting plant metabolic pathways .

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits ALS in vitro. The inhibition kinetics indicate competitive inhibition with an IC50 value that underscores its potency against this target enzyme. This characteristic positions the compound as a candidate for herbicide development .

Structural Comparisons

The compound shares structural similarities with other biologically active molecules. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-{2-[5-(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl}acetamido}benzoateContains an oxadiazole ringExhibits different biological activity profiles
Methyl 4-{[2-(4,6-dimethylpyrimidin-2-yloxy)acetyl]amino}benzoateFeatures an ether linkagePotentially different enzyme inhibition mechanisms
Methyl 3-(4-(dimethylamino)phenyl)thiazolidine-2-thioneContains a thiazolidine ringDifferent pharmacological properties

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise construction of its complex architecture. The synthetic route includes key steps such as:

  • Formation of the pyrimidine moiety .
  • Introduction of the sulfanyl group .
  • Acetylation and esterification processes .

These steps are crucial for achieving the desired biological activity and structural integrity of the final product .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Herbicide Development : Its ability to inhibit ALS positions it as a promising candidate for developing new herbicides targeting specific plant metabolic pathways.
  • Drug Design : The interaction studies indicate that this compound may disrupt cellular signaling pathways and inhibit metabolic enzymes, making it suitable for further exploration in drug design .

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